3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol
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Overview
Description
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridin-4-ol core. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol typically involves multiple steps, starting with the bromination of pyridin-4-ol. The brominated intermediate is then reacted with piperazine and a sulfonylating agent under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-4-ol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridine: Lacks the hydroxyl group present in 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12BrN3O3S |
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Molecular Weight |
322.18 g/mol |
IUPAC Name |
3-bromo-5-piperazin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(9(7)14)17(15,16)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14) |
InChI Key |
VLATWEDESFPEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origin of Product |
United States |
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